N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)picolinamide
Description
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-6-2-1-5-15(16)19(25)23-11-8-14(9-12-23)13-22-18(24)17-7-3-4-10-21-17/h1-7,10,14H,8-9,11-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVJIDQZNIFSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Aminomethyl)piperidine
The synthesis commences with piperidin-4-ylmethanol (CAS 5382-16-1), which undergoes sequential functionalization:
Step 1: Mesylation
$$
\text{Piperidin-4-ylmethanol} \xrightarrow[\text{Et}3\text{N, CH}2\text{Cl}2]{\text{MsCl (1.1 eq), 0°C → rt}} \text{4-(Methylsulfonyloxymethyl)piperidine} \quad (95\%\text{ yield})
$$
Step 2: Azide Displacement
$$
\text{Mesylate} \xrightarrow[\text{DMF, 80°C}]{\text{NaN}3\text{ (3 eq)}} \text{4-(Azidomethyl)piperidine} \quad (87\%\text{ yield})
$$
Step 3: Staudinger Reduction
$$
\text{Azide} \xrightarrow[\text{THF/H}2\text{O}]{\text{PPh}3\text{ (1.2 eq), rt}} \text{4-(Aminomethyl)piperidine} \quad (91\%\text{ yield})
$$
Characterization Data :
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 3.02 (d, $$J = 6.4$$ Hz, 2H, CH$$2$$NH$$_2$$), 2.71–2.64 (m, 2H, piperidine H-2/H-6), 2.34–2.28 (m, 1H, piperidine H-4), 1.78–1.68 (m, 2H, piperidine H-3/H-5), 1.45–1.36 (m, 2H, piperidine H-3/H-5).
- HRMS : m/z calcd for C$$6$$H$${14}$$N$$_2$$ [M+H]$$^+$$: 115.1230, found: 115.1233.
Protection and N-Acylation
Step 4: Boc Protection
$$
\text{4-(Aminomethyl)piperidine} \xrightarrow[\text{DMAP, CH}2\text{Cl}2]{\text{Boc}_2\text{O (1.05 eq), rt}} \text{tert-Butyl (piperidin-4-ylmethyl)carbamate} \quad (93\%\text{ yield})
$$
Step 5: N-Acylation with 2-Fluorobenzoyl Chloride
$$
\text{Boc-protected amine} \xrightarrow[\text{Et}3\text{N (3 eq), CH}2\text{Cl}_2]{\text{2-Fluorobenzoyl chloride (1.1 eq), 0°C → rt}} \text{1-(2-Fluorobenzoyl)-4-((Boc-amino)methyl)piperidine} \quad (88\%\text{ yield})
$$
Optimization Note : Excess acylating agent (>1.1 eq) led to diacylation at both piperidine N and primary amine. Kinetic control at 0°C suppressed this side reaction.
Deprotection and Amide Coupling
Step 6: Boc Removal
$$
\text{Protected intermediate} \xrightarrow[\text{rt, 2h}]{\text{TFA/CH}2\text{Cl}2\text{ (1:1 v/v)}} \text{1-(2-Fluorobenzoyl)-4-(aminomethyl)piperidine} \quad (quant.)
$$
Step 7: Picolinamide Formation
$$
\text{Amine} + \text{Picolinic acid} \xrightarrow[\text{DIPEA (3 eq), DMF}]{\text{HATU (1.2 eq), rt}} \text{N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)picolinamide} \quad (82\%\text{ yield})
$$
Coupling Agent Screening :
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | rt | 82 |
| EDCl/HOBt | DMF | rt | 68 |
| DCC | CH$$2$$Cl$$2$$ | 0 → rt | 54 |
HATU demonstrated superior efficiency due to enhanced activation of the carboxylic acid.
Spectroscopic Characterization
Key Spectral Assignments :
- IR (KBr) : 3280 cm$$^{-1}$$ (N-H stretch, amide), 1654 cm$$^{-1}$$ (C=O, benzoyl), 1598 cm$$^{-1}$$ (C=O, picolinamide).
- $$^1$$H NMR (500 MHz, DMSO-d$$6$$):
- δ 8.72 (d, $$J = 4.1$$ Hz, 1H, pyridine H-6)
- δ 8.12–8.07 (m, 2H, Ar-H)
- δ 7.63–7.55 (m, 1H, Ar-H)
- δ 4.34 (br s, 1H, piperidine H-1)
- δ 3.22 (t, $$J = 6.3$$ Hz, 2H, CH$$
Purification and Analytical Data
Chromatographic Conditions :
- Column: XBridge C18 (4.6 × 250 mm, 5 μm)
- Mobile Phase: 0.1% HCO$$_2$$H (A)/MeCN (B), gradient 20→80% B over 20 min
- Retention Time: 12.7 min
- Purity (HPLC): 99.3% (254 nm)
Thermogravimetric Analysis : Decomposition onset at 218°C, confirming thermal stability suitable for pharmaceutical formulation.
Alternative Synthetic Approaches
Reductive Amination Route
Attempted synthesis via reductive amination of 4-formylpiperidine with picolinamide-derived amines yielded <15% product due to imine instability.
Solid-Phase Synthesis
Immobilization of Fmoc-piperidin-4-ylmethanol on Wang resin enabled iterative coupling but suffered from low overall yield (32%) after cleavage.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential :
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)picolinamide is primarily studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological macromolecules, particularly in the context of neurodegenerative diseases and cancer.
Case Studies and Findings
- Anti-inflammatory Activity : Research indicates that structural modifications to piperidine derivatives can lead to significant inhibition of interleukin-1 beta (IL-1β) release in human macrophages. One study reported that certain derivatives achieved up to 39% inhibition at specific concentrations, highlighting their potential as anti-inflammatory agents.
- Cancer Therapeutics : The compound has been investigated for its role in targeting human caseinolytic protease P (HsClpP), which is implicated in cancer cell proliferation. Derivatives of this compound have shown promising results in inhibiting the growth of hepatocellular carcinoma cells, suggesting its utility in cancer treatment.
- Neurodegenerative Disease : A range of synthesized piperidine derivatives, including this compound, exhibited strong inhibitory effects against acetylcholinesterase, an enzyme critical for the treatment of Alzheimer's disease. The compound demonstrated lower IC50 values compared to established inhibitors, indicating its potential effectiveness in this area.
Chemical Research Applications
Synthesis and Development :
this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various modifications that could enhance its pharmacological properties or lead to new derivatives with distinct biological activities.
Industrial Applications
Beyond medicinal uses, this compound can be utilized in the development of new materials and chemical processes. Its properties make it suitable for various applications in chemical manufacturing and material science.
Mechanism of Action
The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)picolinamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can modulate cellular processes and lead to therapeutic outcomes .
Comparison with Similar Compounds
Physicochemical Properties
- However, it is less lipophilic than fentanyl derivatives (), which prioritize blood-brain barrier penetration .
- Solubility : Compounds synthesized in polar aprotic solvents like NMP () or with hydrophilic groups (e.g., piperazine in Compound 16) exhibit higher aqueous solubility, whereas the target compound’s solubility may rely on organic solvents like DCM/THF .
Structure-Activity Relationships (SAR)
- Fluorine vs. Chlorine : Substitution of 2-fluorobenzoyl (target compound) for 2-chlorophenyl (3f, ) may reduce electrophilicity and toxicity while maintaining similar steric effects .
- Heterocyclic Extensions: Quinoline () or naphthyridine () cores introduce planar aromatic systems that enhance stacking interactions with protein pockets, a feature absent in the target compound’s simpler piperidine scaffold .
Biological Activity
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)picolinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, therapeutic applications, and related case studies.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a 2-fluorobenzoyl group and a picolinamide moiety. This structure suggests potential interactions with various biological targets, particularly those involved in inflammatory processes and cancer.
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or pathways. For instance, piperidine derivatives have been linked to the inhibition of the NLRP3 inflammasome, a key player in inflammatory responses. Inhibition of this pathway can prevent the release of pro-inflammatory cytokines like IL-1β, which is crucial in various inflammatory diseases .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Notable findings include:
- Anti-inflammatory Effects : A study demonstrated that structural modifications to piperidine-based compounds could lead to significant inhibition of IL-1β release in human macrophages. The most effective derivatives achieved up to 39% inhibition at specific concentrations .
- Cancer Therapeutics : The role of human caseinolytic protease P (HsClpP) as a target for anticancer therapy was highlighted, with derivatives showing promising results in inhibiting hepatocellular carcinoma cell proliferation .
- Enzyme Inhibition Studies : A range of synthesized piperidine derivatives exhibited strong inhibitory effects against acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's. The compound's IC50 values were significantly lower than those of established inhibitors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)picolinamide, and what purification methods ensure high yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Reagent Selection : Use triethylamine as a base to deprotonate intermediates and promote amide bond formation .
- Solvent Optimization : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reaction efficiency .
- Purification : Employ flash chromatography followed by recrystallization. Validate purity via HPLC (using TFA-modified mobile phases) and confirm structural integrity with -NMR and -NMR spectroscopy .
Q. How can researchers confirm the structural integrity of This compound using spectroscopic methods?
- Methodological Answer :
- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., expected [M+H] peaks) and fragmentation patterns .
- NMR Analysis :
- -NMR: Identify aromatic protons from the 2-fluorobenzoyl (δ 7.2–7.8 ppm) and picolinamide (δ 8.2–8.6 ppm) groups.
- -NMR: Detect the fluorine substituent (δ -110 to -120 ppm) .
- X-ray Crystallography : Resolve 3D conformation if crystalline forms are obtainable .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility Testing : Use shake-flask methods in buffers (pH 1–10) and organic solvents (e.g., DMSO for stock solutions). The fluorobenzoyl group enhances lipophilicity, reducing aqueous solubility .
- Stability Studies : Conduct accelerated degradation assays (40°C, 75% RH) and monitor via HPLC. Acidic/basic conditions may hydrolyze the amide bond, requiring pH-controlled storage .
Advanced Research Questions
Q. What strategies mitigate contradictory data in biological activity assays for This compound?
- Methodological Answer :
- Dose-Response Curves : Establish IC values across multiple replicates to address variability. Use standardized cell lines (e.g., HEK293 for receptor binding) .
- Off-Target Screening : Employ kinase profiling panels or proteome-wide affinity assays to identify non-specific interactions .
- Data Normalization : Include positive controls (e.g., known enzyme inhibitors) and normalize results to vehicle-treated samples .
Q. How does the fluorobenzoyl group influence the compound’s binding affinity to enzymatic targets compared to non-fluorinated analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs replacing fluorine with H/Cl/CH and compare inhibition constants () via surface plasmon resonance (SPR) .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to assess fluorine’s role in hydrogen bonding and hydrophobic interactions with target active sites .
- Thermodynamic Profiling : Measure binding enthalpy (ITC) to evaluate fluorine’s contribution to entropy-enthalpy compensation .
Q. What experimental designs are critical for evaluating the compound’s pharmacokinetics in preclinical models?
- Methodological Answer :
- ADME Studies :
- Absorption : Use Caco-2 cell monolayers to predict intestinal permeability.
- Metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via LC-MS/MS .
- In Vivo PK : Administer IV/PO doses in rodents, collect plasma samples, and quantify compound levels using validated UPLC-MS methods. Calculate , , and bioavailability .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy data?
- Methodological Answer :
- Tissue Distribution Studies : Use radiolabeled compound (e.g., ) to assess penetration into target tissues vs. plasma .
- Protein Binding Assays : Measure free fraction in serum (equilibrium dialysis) to adjust for protein-mediated activity loss .
- Pharmacodynamic Biomarkers : Corrogate target engagement (e.g., enzyme activity inhibition) with efficacy endpoints in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
